Rubidium chlorate

Description

Properties

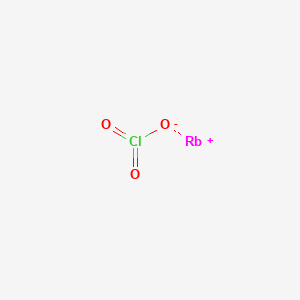

IUPAC Name |

rubidium(1+);chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXRGRLACABJNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbClO3, ClO3Rb | |

| Record name | rubidium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635476 | |

| Record name | Rubidium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-71-4 | |

| Record name | Rubidium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Properties of Rubidium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of rubidium chlorate (RbClO₃). Detailed experimental protocols for its preparation are presented, drawing from established methods. The guide summarizes key quantitative data, including solubility, crystallographic parameters, and thermal decomposition characteristics, in structured tables for ease of reference. Furthermore, logical workflows for its synthesis and potential thermal decomposition pathways are visually represented through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals requiring in-depth knowledge of this inorganic compound.

Synthesis of this compound

This compound is typically synthesized through a metathesis reaction, taking advantage of the low solubility of one of the byproducts. Two primary methods are documented in the literature.

Reaction of Rubidium Sulfate with Barium Chlorate

This is a widely cited and effective method for preparing this compound. The reaction proceeds in an aqueous solution where the insoluble barium sulfate precipitates, leaving the desired this compound in the solution.

Experimental Protocol:

-

Reactant Preparation: Prepare aqueous solutions of rubidium sulfate (Rb₂SO₄) and barium chlorate (Ba(ClO₃)₂). While specific concentrations are not extensively documented in recent literature, equimolar solutions are recommended to ensure complete precipitation of barium sulfate.

-

Reaction: The solutions are mixed, leading to the immediate precipitation of barium sulfate (BaSO₄). Rb₂SO₄(aq) + Ba(ClO₃)₂(aq) → 2 RbClO₃(aq) + BaSO₄(s)

-

Separation: The precipitated barium sulfate is removed from the solution by filtration.

-

Purification: The filtrate, containing the aqueous this compound, is then concentrated by evaporation. The this compound is subsequently purified by repeated recrystallization from water.[1]

-

Drying: The purified crystals are dried to a constant weight.

Reaction of Ammonium Chlorate with Rubidium Carbonate

An alternative synthesis route involves the reaction of ammonium chlorate with rubidium carbonate in an aqueous solution at an elevated temperature.

Experimental Protocol:

-

Details for this method are sparse in the available literature. However, it is reported to proceed by mixing aqueous solutions of ammonium chlorate (NH₄ClO₃) and rubidium carbonate (Rb₂CO₃) at 80 °C. The specific reaction stoichiometry, concentrations, and purification methods are not well-documented.

Properties of this compound

This compound is a colorless, crystalline solid. Its properties have been investigated, although some of the available data dates back to older literature.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | RbClO₃ |

| Molar Mass | 168.92 g/mol [2] |

| Appearance | Colorless rhombic crystals |

| Melting Point | 342 °C |

| Decomposition Temperature | ~480 °C |

Solubility

The solubility of this compound in water increases with temperature. The following table summarizes solubility data from various sources.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 2.13 |

| 8 | 3.07 |

| 19.8 | 5.36 |

| 30 | 8.00 |

| 42.2 | 12.48 |

| 50 | 15.98 |

| 76 | 34.12 |

| 99 | 62.8 |

Data compiled from older literature sources.[1]

Experimental Protocol for Solubility Determination:

A common method for determining solubility is the isothermal method.

-

A saturated solution of this compound in water is prepared at a specific temperature, often with continuous stirring to ensure equilibrium.

-

A known volume of the saturated solution is carefully withdrawn.

-

The water is evaporated from the sample.

-

The remaining solid residue is dried to a constant weight.[1] The concentration of the chlorate ion can also be determined by titration.[3]

Crystallographic Data

This compound crystallizes in the trigonal system. Detailed crystallographic data is presented below.

| Crystallographic Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3m[2] |

| Lattice Constant a | 6.092 Å[2] |

| Lattice Constant c | 8.173 Å[2] |

| Unit Cell Volume | 259.9 ų |

| Formula Units (Z) | 3[2] |

Data from Brunton, G. (1973). The absolute configuration of RbClO3. Materials Research Bulletin, 8(7), 791-794.[2]

Thermal Decomposition

The thermal decomposition of solid this compound primarily yields rubidium chloride and oxygen gas.[4][5] However, under certain conditions, particularly upon careful heating of a solution, a disproportionation reaction can occur, forming rubidium perchlorate and rubidium chloride.[6]

2 RbClO₃(s) → 2 RbCl(s) + 3 O₂(g)

2 RbClO₃(aq) → RbClO₄(aq) + RbCl(aq) + O₂(g)[6]

Further research using modern thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be beneficial to fully elucidate the decomposition pathway and associated energetics.

Vibrational Spectroscopy

Visualized Workflows and Relationships

To further clarify the synthesis process and the potential decomposition pathways, the following diagrams are provided.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. This compound | ClO3Rb | CID 23674317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Rubidium perchlorate - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Raman spectrum of sodium chlorate | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Crystal Structure and Space Group of Rubidium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of rubidium chlorate (RbClO₃). The information presented herein is compiled from crystallographic databases and scientific literature, offering a detailed resource for professionals in research and development.

Introduction

This compound is an inorganic salt composed of rubidium cations (Rb⁺) and chlorate anions (ClO₃⁻). Understanding its crystal structure is fundamental to elucidating its physical and chemical properties. This guide details the crystallographic parameters, synthesis, and the experimental methodology used for its structural determination.

Crystal Structure and Space Group

This compound crystallizes in the trigonal crystal system.[1] The arrangement of its constituent ions within the crystal lattice is described by the space group R 3 m :H.[1][2] This space group is number 160 in the International Tables for Crystallography.[1][2]

Crystallographic Data

The crystallographic data for this compound, as determined by X-ray diffraction, are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | R 3 m :H | [1][2] |

| Space Group Number | 160 | [1][2] |

| Hall Symbol | R 3 -2" | [1][2] |

| Lattice Parameters | a = 6.092 Å, b = 6.092 Å, c = 8.173 Å | [2] |

| α = 90°, β = 90°, γ = 120° | [2] | |

| Unit Cell Volume | 262.8 ų | Calculated |

| Formula Units per Cell (Z) | 3 | [2] |

Atomic Distances

The interatomic distances within the crystal structure provide insight into the bonding environment.

| Bond | Distance (Å) | Reference |

| Cl-O | 1.478(5) | |

| Rb-O | 3.530(8) |

Experimental Protocols

This section outlines the typical experimental procedures for the synthesis of this compound and its crystallographic analysis.

Synthesis of this compound

A common method for the synthesis of this compound involves the neutralization reaction between rubidium hydroxide and chloric acid.[1]

Materials:

-

Rubidium hydroxide (RbOH) solution

-

Chloric acid (HClO₃) solution

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

Rotary evaporator (optional)

Procedure:

-

A solution of rubidium hydroxide is placed in a beaker and cooled in an ice bath.

-

While stirring, a stoichiometric amount of chloric acid solution is slowly added to the rubidium hydroxide solution. The temperature should be maintained near 0°C to prevent the decomposition of chloric acid.

-

After the addition is complete, the solution is stirred for an additional 30 minutes to ensure the reaction goes to completion.

-

The resulting this compound solution is then concentrated by gentle heating or by using a rotary evaporator to induce crystallization.

-

The formed crystals are collected by filtration and washed with a small amount of ice-cold deionized water.

-

For higher purity, the crystals can be recrystallized by dissolving them in a minimum amount of hot deionized water and allowing the solution to cool slowly.

An alternative synthesis route involves the reaction of ammonium chlorate with rubidium carbonate in an aqueous solution.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound is performed using single-crystal X-ray diffraction. The following is a generalized protocol for this technique.

1. Crystal Selection and Mounting:

-

A suitable single crystal of this compound, typically with dimensions between 50 and 250 microns, is selected under a polarizing microscope.

-

The selected crystal is carefully mounted on a goniometer head. This can be achieved by adhering the crystal to the tip of a thin glass fiber with a small amount of epoxy or by placing it in a cryo-loop.

2. Data Collection:

-

The mounted crystal is placed on the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to collect a series of diffraction images as the crystal is rotated.

-

The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, are recorded on a detector (e.g., a CCD or CMOS detector).

3. Data Processing and Structure Solution:

-

The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

The unit cell parameters and the space group are determined from the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method.

-

This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

-

The final refined structure provides the precise atomic positions, bond lengths, and bond angles.

Visualizations

Experimental Workflow for Crystallographic Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to the final determination of its crystal structure.

Caption: Workflow for the crystallographic analysis of this compound.

References

Thermal Decomposition Behavior of Rubidium Chlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of rubidium chlorate (RbClO₃). The information presented herein is curated from available scientific literature to aid researchers and professionals in understanding the material's stability and decomposition pathways. This document details the decomposition reactions, summarizes key quantitative data, outlines typical experimental protocols for thermal analysis, and provides visualizations of the decomposition process.

Executive Summary

This compound is an inorganic salt that undergoes complex decomposition upon heating. The thermal decomposition process is characterized by two primary, competing reaction pathways: a direct decomposition into rubidium chloride and oxygen, and a disproportionation reaction that yields rubidium perchlorate and rubidium chloride. For heavier alkali metal chlorates, including this compound, the disproportionation pathway is the dominant mechanism. Understanding these pathways and the conditions that influence them is critical for the safe handling and application of this compound in various research and development settings.

Decomposition Pathways

The thermal decomposition of this compound primarily proceeds through two parallel reactions. The initial phase of decomposition involves both direct decomposition and disproportionation. Subsequently, the rubidium perchlorate formed during disproportionation further decomposes at higher temperatures.

The two primary decomposition reactions are:

-

Direct Decomposition: 2RbClO₃(s) → 2RbCl(s) + 3O₂(g)[1]

-

Disproportionation: 4RbClO₃(s) → 3RbClO₄(s) + RbCl(s)[1]

For heavier alkali metal chlorates such as this compound, the disproportionation pathway (Reaction 2) is significantly favored, accounting for approximately 87% of the initial decomposition. The resulting rubidium perchlorate (RbClO₄) is more thermally stable and decomposes at a higher temperature according to the following reaction:

-

Decomposition of Rubidium Perchlorate: RbClO₄(s) → RbCl(s) + 2O₂(g)[2]

The overall thermal behavior is a combination of these reactions, which can be elucidated using thermal analysis techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Analysis Data

While specific, detailed quantitative data from dedicated thermal analysis studies on this compound is limited in the readily available literature, the following table summarizes the key findings regarding the decomposition mechanism.

| Parameter | Value | Method | Reference |

| Primary Decomposition Pathway | Disproportionation | - | [1] |

| Extent of Disproportionation | ~87% | Analysis of decomposition products | |

| Initial Decomposition Reaction | 2RbClO₃ → RbClO₄ + RbCl + O₂ | - | [2] |

| Secondary Decomposition Reaction | RbClO₄ → RbCl + 2O₂ | - | [2] |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively reported. However, a standard methodology for conducting such an analysis using DTA and TGA can be outlined based on common practices for inorganic salts.

Differential Thermal Analysis (DTA) Protocol

-

Instrument: A standard differential thermal analyzer.

-

Sample Preparation: A small quantity of finely ground this compound is weighed and placed in a sample crucible (e.g., alumina or platinum).

-

Reference Material: An inert material with similar thermal properties, such as calcined alumina, is placed in the reference crucible.

-

Heating Rate: A controlled, linear heating rate is applied. A typical rate for such analysis is 10 °C/min.

-

Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as a slow flow of an inert gas (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

-

Data Acquisition: The temperature difference between the sample and the reference is recorded as a function of the sample temperature. Exothermic and endothermic events are observed as peaks in the DTA curve.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Preparation: A precise amount of the this compound sample is weighed into a tared TGA crucible.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: A continuous flow of an inert purge gas (e.g., nitrogen) is maintained throughout the experiment to remove gaseous decomposition products.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve shows mass loss steps corresponding to the evolution of gaseous products. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rate of mass loss.

Visualizations

Thermal Decomposition Workflow

The following diagram illustrates the logical workflow of the thermal decomposition of this compound, from the initial heating to the final products.

References

rubidium chlorate molecular weight and formula.

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Formula of Rubidium Chlorate

This document provides a concise technical summary of the chemical formula and molecular weight of this compound.

Chemical Formula

The chemical formula for this compound is RbClO₃ [1][2][3]. This formula indicates that each molecule of this compound is composed of one rubidium atom (Rb), one chlorine atom (Cl), and three oxygen atoms (O).

Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements in this compound are detailed below.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight (u) |

| Rubidium | Rb | 85.4678[4][5] |

| Chlorine | Cl | 35.45[6][7] |

| Oxygen | O | 15.999[8][9] |

The molecular weight of this compound (RbClO₃) is calculated as follows:

-

Molecular Weight = (1 × Atomic Weight of Rb) + (1 × Atomic Weight of Cl) + (3 × Atomic Weight of O)

-

Molecular Weight = (85.4678) + (35.45) + (3 × 15.999)

-

Molecular Weight = 85.4678 + 35.45 + 47.997

-

Molecular Weight = 168.9148 u

Based on established chemical data, the accepted molecular weight for this compound is 168.919 g/mol [1][2][3]. The minor difference from the above calculation is due to variations in standard atomic weight values used in different sources.

Table 2: Summary of this compound Properties

| Property | Value |

| Chemical Formula | RbClO₃[1][2][3] |

| Molecular Weight | 168.919 g/mol [1][2][3] |

| CAS Registry Number | 13446-71-4[1][2] |

Logical Relationship Diagram

The determination of a compound's molecular weight is a direct calculation based on its chemical formula and the atomic weights of its elements. This straightforward, linear process does not involve complex signaling pathways or experimental workflows that would necessitate a detailed diagram.

However, to adhere to the visualization requirement, the logical flow for calculating the molecular weight is presented below.

Caption: Logical workflow for molecular weight calculation.

Note: The topic of determining the molecular weight of a simple inorganic compound like this compound is fundamental and does not involve complex experimental protocols beyond standard analytical chemistry techniques (e.g., mass spectrometry) used for atomic weight determination. Therefore, a section on detailed experimental protocols is not applicable for this specific guide.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | ClO3Rb | CID 23674317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atomic Weight of Rubidium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Rubidium [linelist.pa.uky.edu]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of rubidium chlorate in water at different temperatures.

This document provides a comprehensive overview of the solubility of rubidium chlorate (RbClO₃) in water, tailored for researchers, scientists, and professionals in drug development. It includes quantitative solubility data at various temperatures, detailed experimental protocols for solubility determination, and a workflow diagram illustrating a common methodology.

Quantitative Solubility Data

The solubility of this compound in water is highly dependent on temperature, increasing significantly as the temperature rises. This property is critical for processes such as crystallization and purification.[1] The data compiled from various sources is summarized below.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molar Concentration (mol/kg H₂O) | Reference |

| 0 | 2.138 | 0.1265 | [2][3][4] |

| 8 | 3.07 | 0.182 | [3][4] |

| 19 | 5.1 | ~0.302 | [1] |

| 19.8 | 5.36 | 0.317 | [2][4] |

| 20 | ~5.41 | 0.32 | [1][4] |

| 25 | ~7.2 | ~0.426 | [1] |

| 30 | 8.00 | 0.474 | [4] |

| 42.2 | 12.48 | 0.739 | [1][4] |

| 50 | 15.98 | 0.946 | [1][4] |

| 76 | 34.12 | 2.020 | [1][4] |

| 99 | 62.8 | 3.72 | [1][2][4] |

Note: Solubility values have been compiled and, where necessary, converted from various reported units for consistency. Minor discrepancies between sources may exist due to differing experimental conditions.

Experimental Protocols for Solubility Determination

The determination of this compound solubility has been accomplished through several analytical techniques.[5] The choice of method depends on the required precision, available equipment, and the presence of other substances in the solution.

2.1 Isothermal Method with Gravimetric Analysis A common and straightforward method involves achieving equilibrium at a constant temperature.

-

Procedure:

-

A supersaturated solution of this compound is prepared in a sealed vessel.

-

The solution is agitated at a constant, controlled temperature for an extended period to ensure equilibrium between the dissolved and undissolved solute.

-

Once equilibrium is reached, the agitation is stopped, and the solid phase is allowed to settle.

-

A known volume (aliquot) of the clear, saturated supernatant is carefully withdrawn using a pre-heated pipette to prevent premature crystallization.[4]

-

The aliquot is placed in a pre-weighed container (e.g., a platinum dish).[4]

-

The solvent (water) is evaporated by heating.[4]

-

The remaining dry residue of this compound is dried to a constant weight, typically at a temperature of 120°C.[4]

-

The solubility is calculated from the mass of the dry salt and the initial volume or mass of the water.

-

2.2 Isothermal Relief of Supersaturation Method This technique is particularly useful for ensuring a true equilibrium state is reached.

-

Procedure:

-

Weighed amounts of this compound are dissolved in water in test tubes by heating (e.g., to 65-70°C).[6]

-

The heated, supersaturated solutions are then placed in a thermostat set to the desired experimental temperature (e.g., 25°C).[6]

-

Supersaturation is relieved by stirring the solution at a constant rate (e.g., 60 rpm) for a prolonged period (e.g., 10 hours) to allow excess solute to crystallize.[6]

-

After stirring, the solution is allowed to settle.

-

Samples of the clear liquid phase are then taken for analysis to determine the concentration of the saturated solution.[6]

-

2.3 Analytical Determination of Chlorate Concentration Instead of evaporating the solvent, the concentration of the saturated solution can be determined through chemical analysis.

-

Redox Titration: A widely used method involves determining the chlorate ion concentration. An excess of a reducing agent, such as ammonium iron(II) sulfate, is added to a sample of the saturated solution. The excess iron(II) is then back-titrated with a standardized solution of a strong oxidizing agent, like potassium permanganate.[4][5][6]

-

Argentometric Titration: In this method, the chlorate (ClO₃⁻) in the sample is first chemically reduced to chloride (Cl⁻). The resulting chloride concentration is then determined by titration with a standard solution of silver nitrate (AgNO₃).[5]

-

Flame Photometry: This technique can be used to determine the concentration of rubidium ions in the saturated solution, which directly correlates to the amount of dissolved this compound.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the "Isothermal Relief of Supersaturation" method, a robust protocol for determining solubility.

Caption: Workflow for Isothermal Relief of Supersaturation Method.

References

A Technical Guide to the Natural Occurrence and Sources of Rubidium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rubidium

Rubidium (Rb) is a soft, silvery-white alkali metal in Group 1 of the periodic table with atomic number 37.[1] Discovered in 1861 by Robert Bunsen and Gustav Kirchhoff through spectroscopic analysis of the mineral lepidolite, its name originates from the Latin word rubidus, meaning "deepest red," which corresponds to the prominent red lines in its emission spectrum.[2][3] Like other alkali metals, rubidium is highly reactive, never found in its elemental form in nature, and tarnishes rapidly upon exposure to air.[4] It reacts violently with water and can ignite spontaneously in air.[5][6] Naturally occurring rubidium is composed of two isotopes: the stable ⁸⁵Rb (72.2%) and the radioactive ⁸⁷Rb (27.8%).[1] The latter has a very long half-life of 48.8 billion years, making natural rubidium slightly radioactive.[1][6]

Geochemical Abundance and Distribution

Rubidium is a relatively abundant element in the Earth's crust, with estimates ranging from 35 to 78 parts per million (ppm).[1][7] This makes it more abundant than some well-known metals like copper, zinc, and lead.[4][6] Despite its relative abundance, rubidium is highly dispersed and does not form its own distinct minerals.[6] Instead, it is found as a minor component within other minerals, primarily substituting for potassium due to their similar ionic radii and chemical properties.[6] As a lithophile element, rubidium readily combines with oxygen and silica, concentrating in the Earth's crust rather than its core.[4]

The concentration of rubidium varies across different geological settings. It is found in various minerals, mineral springs, and seawater.[7] The highest concentrations are typically found in late-stage magmatic differentiates, such as granitic pegmatites.

Principal Mineral Sources of Rubidium

Rubidium is primarily found in potassium-bearing minerals and is commercially extracted from a few key sources. The most significant of these are lepidolite, pollucite, and zinnwaldite, which are often associated with lithium and cesium deposits.[1][2]

| Mineral | Typical Rubidium Oxide (Rb₂O) Content | Associated Elements |

| Lepidolite | 0.3% to 3.5% | Lithium (Li), Potassium (K), Aluminum (Al), Silicon (Si) |

| Pollucite | Traces up to 1% | Cesium (Cs), Sodium (Na), Aluminum (Al), Silicon (Si) |

| Zinnwaldite | Traces up to 1% | Lithium (Li), Potassium (K), Iron (Fe), Aluminum (Al), Silicon (Si) |

| Leucite | Variable trace amounts | Potassium (K), Aluminum (Al), Silicon (Si) |

| Carnallite | Variable trace amounts | Potassium (K), Magnesium (Mg), Chlorine (Cl) |

This table summarizes the typical rubidium content in key minerals. Data sourced from various geological and chemical references.[1][2][4]

Lepidolite , a lithium-rich mica mineral, is the most common commercial source of rubidium.[1][5] It is typically found in granite pegmatites.[8] Pollucite , a zeolite mineral, is the primary ore of cesium but also contains significant amounts of rubidium.[2] Extensive deposits of pollucite are found at Bernic Lake, Manitoba.[2] Zinnwaldite , another lithium-bearing mica, also serves as a source for rubidium.[2] Additionally, some potassium minerals and brines, such as those found at Searles Lake, California, contain commercially recoverable quantities of rubidium.[2][7]

Commercial Production and Extraction Methodologies

The commercial production of rubidium is almost exclusively as a byproduct of lithium and cesium extraction, primarily from lepidolite.[5][7] The demand for rubidium metal and its compounds is relatively small, which influences the scale of its production.[7] The extraction process is complex due to the chemical similarity of rubidium to other alkali metals, particularly potassium and cesium.

Extraction from Lepidolite Ore

The extraction of rubidium from lepidolite typically follows the processing of the ore for lithium. The general workflow involves several key stages:

-

Mining and Ore Preparation : Lepidolite ore is extracted through open-pit or underground mining methods.[8] The ore is then crushed and ground to a fine powder to increase the surface area for subsequent chemical reactions.

-

Roasting : The powdered lepidolite is roasted, often with sulfuric acid, to convert the alkali metal aluminosilicates into more soluble sulfates.[8]

-

Leaching : The roasted material is leached with water to dissolve the alkali metal sulfates, including those of lithium, potassium, rubidium, and cesium.

-

Purification and Separation : This is a multi-step process to separate the various alkali metals.

-

Lithium Removal : Lithium is typically precipitated out of the solution first due to its economic importance.

-

Fractional Crystallization : The remaining solution containing potassium, rubidium, and cesium is subjected to fractional crystallization. This process exploits the slight differences in the solubilities of their salts (e.g., alums or chlorides). By carefully controlling the temperature and concentration, the different alkali metal salts can be selectively precipitated.

-

Solvent Extraction and Ion Exchange : More modern and efficient methods involve solvent extraction or ion exchange chromatography. These techniques use organic solvents or resins that have a selective affinity for certain alkali metal ions, allowing for a more precise separation of rubidium and cesium. A patented method describes using a specific extraction process under weakly acidic conditions to separate rubidium and cesium from the post-lithium extraction solution.[9]

-

The following diagram illustrates a generalized workflow for the extraction of rubidium from lepidolite.

Preparation of Rubidium Metal

Pure rubidium metal is typically obtained through the reduction of rubidium chloride with metallic calcium at high temperatures (around 750 °C) and under low pressure.[5]

Analytical Methods for Rubidium Determination

Several analytical techniques are employed for the quantitative determination of rubidium in geological and chemical samples.

-

Flame Atomic Absorption Spectrometry (FAAS) : This is a common and reliable method for determining the concentration of alkali metal ions, including rubidium, in solutions. It can be used to measure trace impurities of other alkali metals in high-purity rubidium chloride.[10]

-

Spectroscopy : As used in its initial discovery, emission spectroscopy can identify rubidium by its characteristic spectral lines.[3][7]

-

X-ray Fluorescence (XRF) : A non-destructive technique used for elemental analysis of solid samples, including the determination of rubidium content in minerals and rocks.[11]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : A highly sensitive method for determining the elemental and isotopic composition of samples.

-

Sensitive High-Resolution Ion Microprobe (SHRIMP) : This instrument is primarily used for isotopic analysis in geochronology but can also be used for trace element analysis at a micro-scale in minerals.[12]

Relevance to Drug Development and Biomedical Research

While the primary industrial applications of rubidium are not in pharmaceuticals, it has specific uses and areas of research relevant to the biomedical field.

-

Rubidium-82 (⁸²Rb) in PET Imaging : The radioactive isotope ⁸²Rb is a positron-emitting isotope with a short half-life of 76 seconds.[1] It is used as a tracer in Positron Emission Tomography (PET) scans for myocardial perfusion imaging to assess blood flow to the heart muscle and diagnose coronary artery disease.[13][14][15] ⁸²Rb is a potassium analog and is taken up by the myocardium via the Na+/K+-ATPase pump.[13]

-

Tracer for Potassium Ion Transport : Rubidium chloride has been used in research to study the transport of potassium ions in biological systems, as rubidium ions are treated similarly to potassium ions by cells.[5]

-

Brain Tumor Localization : Radioactive isotopes of rubidium have shown a tendency to accumulate in tumors, which has been explored for the potential localization of brain tumors.[5]

It is important to note that while rubidium has these specialized applications, it has no known biological role in the human body and is not a nutritional requirement.[3][16]

References

- 1. Rubidium - Wikipedia [en.wikipedia.org]

- 2. Rubidium | Rb (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Alkali metal - Wikipedia [en.wikipedia.org]

- 5. Rubidium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. briandcolwell.com [briandcolwell.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. farmonaut.com [farmonaut.com]

- 9. CN115180640A - Method for extracting rubidium cesium salt from solution after lithium extraction from lepidolite - Google Patents [patents.google.com]

- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Sensitive high-resolution ion microprobe - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Myocardial infarction - Wikipedia [en.wikipedia.org]

- 15. frontiersin.org [frontiersin.org]

- 16. youtube.com [youtube.com]

Spectroscopic Analysis of Rubidium Chlorate (RbClO₃): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium chlorate (RbClO₃) is an inorganic salt that has applications in various chemical processes. A thorough understanding of its vibrational properties through spectroscopic techniques like Raman and Infrared (IR) spectroscopy is crucial for quality control, material identification, and for predicting its behavior in different environments. This technical guide provides an in-depth overview of the spectroscopic analysis of solid this compound, focusing on the theoretical basis of its vibrational modes and the practical aspects of obtaining and interpreting Raman and IR spectra.

Theoretical Background: Vibrational Modes of the Chlorate Ion

The vibrational spectrum of this compound in the solid state is primarily determined by the internal vibrational modes of the chlorate ion and the lattice vibrations of the crystal structure.

The chlorate ion (ClO₃⁻) possesses a trigonal pyramidal structure, belonging to the C₃ᵥ point group. As predicted by valence shell electron pair repulsion (VSEPR) theory, this geometry gives rise to four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric Stretch: This mode involves the symmetric stretching of all three Cl-O bonds. It is typically a strong, polarized band in the Raman spectrum and also visible in the IR spectrum.

-

ν₂ (A₁): Symmetric Bend (Umbrella Mode): This vibration corresponds to the symmetric bending of the O-Cl-O angles, resembling an umbrella inverting. It is active in both Raman and IR spectroscopy.

-

ν₃ (E): Asymmetric Stretch: This is a doubly degenerate mode involving the asymmetric stretching of the Cl-O bonds. It is typically a strong and broad band in the IR spectrum and also Raman active.

-

ν₄ (E): Asymmetric Bend: This is a doubly degenerate mode corresponding to the asymmetric bending of the O-Cl-O angles. It is active in both IR and Raman spectroscopy.

In the solid state, the crystal lattice of this compound, which has a trigonal crystal system with the space group R3m, will influence these internal modes.[1] This can lead to phenomena such as site group splitting and factor group splitting, which may result in the appearance of additional bands or the splitting of degenerate modes in the spectra. Furthermore, low-frequency vibrations, known as lattice modes , will be present in the Raman spectrum, typically below 200 cm⁻¹. These modes arise from the translational and librational motions of the Rb⁺ cations and ClO₃⁻ anions within the crystal lattice.[1]

Experimental Protocols

Detailed experimental procedures for acquiring Raman and IR spectra of solid this compound would be similar to those used for other crystalline inorganic salts. The following are generalized protocols.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality spectra. For solid this compound, the following methods are recommended:

-

Raman Spectroscopy: A small amount of the crystalline powder can be placed directly onto a microscope slide or into a capillary tube. For micro-Raman analysis, a flat surface is preferable to ensure consistent focusing.

-

Infrared (FTIR) Spectroscopy:

-

KBr Pellet Method: A few milligrams of finely ground this compound powder are intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. This pellet is then placed in the sample holder of the FTIR spectrometer.

-

Attenuated Total Reflectance (ATR): A small amount of the powder is pressed firmly against the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is often preferred for its simplicity.

-

Instrumentation and Data Acquisition

Raman Spectroscopy:

-

Instrumentation: A dispersive Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a microscope for sample focusing, a diffraction grating, and a sensitive detector (e.g., a CCD camera) is typically used.

-

Data Acquisition:

-

The instrument is calibrated using a known standard (e.g., a silicon wafer or polystyrene).

-

The laser is focused on the sample. Laser power and exposure time should be optimized to maximize the Raman signal while avoiding sample degradation.

-

Spectra are collected over a specific spectral range, typically from ~50 cm⁻¹ to ~1200 cm⁻¹ to cover both the lattice and internal modes of the chlorate ion.

-

Multiple scans are often averaged to improve the signal-to-noise ratio.

-

Infrared (FTIR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a light source (e.g., a globar), a beam splitter, an interferometer, and a detector (e.g., DTGS or MCT) is used.

-

Data Acquisition:

-

A background spectrum (of the empty sample compartment or the KBr pellet without the sample) is collected.

-

The prepared sample is placed in the beam path.

-

The sample spectrum is recorded, typically in the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance, with the background spectrum automatically subtracted by the instrument's software.

-

Multiple scans are co-added to enhance the signal-to-noise ratio.

-

Data Presentation

While specific experimental data for solid this compound is not available in the searched literature, the following table provides the expected ranges for the vibrational modes of the chlorate ion based on studies of other alkali metal chlorates.

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Activity | Description |

| ν₁ | A₁ | 920 - 950 | Raman (strong, polarized), IR (weak) | Symmetric Cl-O Stretch |

| ν₂ | A₁ | 610 - 630 | Raman (weak), IR (medium) | Symmetric O-Cl-O Bend |

| ν₃ | E | 950 - 990 | Raman (medium), IR (very strong) | Asymmetric Cl-O Stretch |

| ν₄ | E | 470 - 500 | Raman (medium), IR (strong) | Asymmetric O-Cl-O Bend |

| Lattice Modes | - | < 200 | Raman (variable) | Translational and Librational Motions |

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid sample like this compound.

Caption: General workflow for the spectroscopic analysis of solid samples.

Conclusion

Raman and Infrared spectroscopy are powerful, non-destructive techniques for characterizing the vibrational properties of solid this compound. While specific, high-resolution spectral data for this compound is not extensively documented in readily accessible literature, the expected vibrational modes of the constituent chlorate ion are well-established. By following the generalized experimental protocols outlined in this guide, researchers can obtain high-quality Raman and IR spectra. The interpretation of these spectra, in conjunction with a solid theoretical understanding of the vibrational modes of the chlorate ion and the influence of the crystal lattice, can provide valuable insights into the structure and bonding of this compound. Further experimental work is encouraged to establish a definitive and comprehensive vibrational frequency dataset for this compound.

References

Methodological & Application

Application Notes and Protocols for Rubidium Chlorate in Pyrotechnics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium compounds, including rubidium chlorate (RbClO₃), represent a niche area within pyrotechnic research, primarily explored for their potential in specialized military and technical applications rather than common civilian fireworks.[1] While the name "rubidium" is derived from the Latin "rubidus" for dark red, its salts do not produce a distinct red color in pyrotechnic flames.[1] Instead, the interest in rubidium lies in its characteristic emissions in the far-red and near-infrared (NIR) regions of the electromagnetic spectrum and its low ionization potential.[1]

This document provides an overview of the potential applications, synthetic considerations, and safety protocols for this compound in pyrotechnics, based on the available scientific literature. It is important to note that while general principles of pyrotechnics and the chemistry of chlorates and rubidium compounds are well-established, specific, detailed experimental data and protocols for this compound in pyrotechnic compositions are scarce in published literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as an oxidizer in pyrotechnic formulations.

| Property | Value | Reference |

| Molecular Formula | ClO₃Rb | [2] |

| Molecular Weight | 168.92 g/mol | [2] |

| Appearance | White crystalline powder | Inferred from related compounds |

| Crystal System | Rhombic | [2] |

Potential Applications in Pyrotechnics

The primary applications for rubidium compounds in pyrotechnics are not for visual color effects in civilian fireworks but for specialized technical and military purposes.[1] Although rubidium compounds have seen very limited application, their unique spectral properties are of interest.[1]

-

Infrared (IR) Illumination and Tracers: Rubidium emits light in the far-red and near-infrared regions of the spectrum.[1] This makes rubidium-containing pyrotechnic compositions potentially useful for applications such as:

-

IR Illuminating Flares: To provide illumination for night vision equipment.

-

Missile Tracking Flares: As a component in tracer compositions for tracking the trajectory of projectiles.[1]

-

-

Plasma Generation: Due to the low ionization energy of heavy alkali metals like rubidium, its compounds can be used to generate plasmas in flames.[1] This has potential applications in studies of upper atmosphere electron diffusion.[1]

-

Gas Generation: In some specialized applications, pyrotechnic compositions are used as gas generators. The decomposition of this compound would produce oxygen, which could be utilized in such systems.

It is important to note that this compound is not a commonly cited compound for these applications, with rubidium nitrate and perchlorate being more frequently mentioned in the literature.[1]

Experimental Protocols

Note: The following protocols are generalized procedures based on standard pyrotechnic practices and the chemistry of chlorates. Due to the lack of specific literature on this compound pyrotechnics, these should be considered as starting points for research and development and must be adapted and thoroughly tested under strict safety protocols.

Synthesis of this compound

This compound can be synthesized via a metathesis reaction between a soluble rubidium salt and a soluble chlorate salt. A common laboratory-scale method involves the reaction of rubidium chloride with sodium chlorate, taking advantage of the lower solubility of this compound at reduced temperatures.

Materials:

-

Rubidium chloride (RbCl)

-

Sodium chlorate (NaClO₃)

-

Distilled water

-

Ice bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Heating plate with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare saturated aqueous solutions of rubidium chloride and sodium chlorate separately at an elevated temperature (e.g., 70-80 °C) to maximize solute concentration.

-

While stirring, slowly add the sodium chlorate solution to the rubidium chloride solution.

-

Allow the mixture to cool slowly to room temperature, then transfer it to an ice bath to promote the precipitation of this compound.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove impurities.

-

Dry the purified this compound crystals in a desiccator at room temperature.

Formulation of a Generic Rubidium-Based Pyrotechnic Composition

This protocol outlines the preparation of a generic pyrotechnic composition for investigating the spectral properties of rubidium.

Materials:

-

This compound (oxidizer)

-

Magnesium powder (fuel)

-

A chlorine donor (e.g., polyvinyl chloride - PVC)

-

A binder (e.g., Viton or red gum)

-

Acetone (solvent for the binder)

Procedure:

-

Drying: Ensure all components are thoroughly dried before use to prevent any reactions with moisture.

-

Sieving: Pass each component through a fine mesh sieve to ensure a uniform particle size and remove any clumps.

-

Mixing:

-

In a non-sparking container, gently mix the this compound and the binder.

-

Gradually add the magnesium powder and the chlorine donor to the mixture.

-

Mix the components thoroughly using a diapering method (placing the components on a sheet of paper and lifting the corners sequentially) to ensure homogeneity without generating excessive friction.

-

-

Granulation (optional):

-

If a granulated powder is desired, moisten the mixture with a small amount of acetone until it has a dough-like consistency.

-

Pass the moist mass through a sieve to form granules.

-

Allow the granules to dry completely in a well-ventilated area, away from any ignition sources.

-

-

Pressing: The final composition can be pressed into pellets or stars using a hydraulic press. The pressing force will depend on the specific application and desired burn rate.

Safety Considerations

Chlorate-based pyrotechnic compositions are known to be more sensitive to friction, shock, and static electricity than their perchlorate counterparts.[3] Therefore, extreme caution must be exercised when handling this compound and compositions containing it.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

-

Grounding: Work surfaces and personnel should be properly grounded to prevent the buildup of static electricity.

-

Mixing: Use non-sparking tools and avoid methods that generate excessive friction or impact.

-

Storage: Store this compound and its compositions in a cool, dry, and well-ventilated area, away from fuels, acids, and other incompatible materials.

-

Scale: Work with the smallest quantities of material necessary for the experiment.

Visualizations

Caption: Experimental workflow for the synthesis and formulation of this compound-based pyrotechnics.

Caption: Logical relationship of components in a this compound pyrotechnic composition.

References

Application Notes and Protocols for Rubidium Chlorate as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubidium chlorate (RbClO₃) is a powerful inorganic oxidizing agent, characterized by the presence of chlorine in a high +5 oxidation state.[1] Its reactivity is comparable to other alkali metal chlorates, such as potassium and sodium chlorate.[1] While not as commonly used as its sodium or potassium counterparts, its specific physicochemical properties make it a compound of interest in specialized research applications.[1] These notes provide a comprehensive overview of its properties, synthesis, and fundamental applications as an oxidizing agent, with detailed protocols for its preparation and a demonstration of its oxidative capabilities through thermal decomposition.

Introduction and Application Notes

This compound is a colorless, crystalline solid that serves as a potent source of oxygen.[2] The oxidizing power of this compound is derived from the chlorate anion (ClO₃⁻), where the chlorine atom is in a high-energy +5 oxidation state and readily accepts electrons, causing the oxidation of other substances.

Key Applications:

-

Research Chemical: Primarily utilized in laboratory settings for research purposes where its specific properties, such as cation size or solubility, are advantageous.[1]

-

Oxygen Source: Like other chlorates, it decomposes upon heating to release oxygen gas, making it a potential oxygen-generating agent in specific contexts.[1] The decomposition reaction is: 2 RbClO₃(s) → 2 RbCl(s) + 3 O₂(g).

-

Pyrotechnics: While less common than potassium or sodium chlorate, rubidium salts are known to produce violet-red colors in flames. Alkali metal chlorates are key components in pyrotechnic formulations, acting as the oxidizer.

Safety and Handling: this compound is a strong oxidizer and must be handled with extreme care.

-

Fire and Explosion Hazard: It can form explosive mixtures with reducing agents, organic materials, powdered metals, and sulfur. Avoid contact with these materials.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | RbClO₃ | [3][4] |

| Molar Mass | 168.92 g/mol | [2][3] |

| Appearance | Colorless rhombic crystals | [2] |

| Density | 3.190 g/cm³ | [4] |

| Melting Point | 342 °C | [2] |

| Decomposition Temperature | 480 °C | [2] |

| Crystal System | Trigonal | [1] |

| Space Group | R 3 m :H | [1][3] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) | Reference(s) |

| 0 | 2.13 | [2][4] |

| 8 | 3.07 | [5] |

| 19.8 | 5.36 | [4][5] |

| 30 | 8.00 | [5] |

| 50 | 15.98 | [5] |

| 99 | 62.80 | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Metathesis Reaction

This protocol describes a common laboratory-scale synthesis method involving the reaction between rubidium sulfate and barium chlorate.[5] The principle relies on the precipitation of insoluble barium sulfate, leaving the desired this compound in the aqueous solution.

Materials:

-

Rubidium sulfate (Rb₂SO₄)

-

Barium chlorate (Ba(ClO₃)₂)

-

Deionized water

-

Beakers and Erlenmeyer flasks

-

Heating plate with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Crystallizing dish

-

Drying oven or desiccator

Procedure:

-

Solution Preparation: Prepare stoichiometric aqueous solutions of rubidium sulfate and barium chlorate. For example, dissolve one molar equivalent of Rb₂SO₄ in a minimal amount of hot deionized water in one beaker, and one molar equivalent of Ba(ClO₃)₂ in a minimal amount of hot deionized water in a separate beaker.

-

Reaction: While stirring, slowly add the rubidium sulfate solution to the barium chlorate solution. A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

Digestion: Gently heat and stir the mixture for 30-60 minutes to ensure the complete precipitation of BaSO₄.

-

Filtration: Separate the BaSO₄ precipitate from the hot solution by filtration. The filtrate contains the dissolved this compound.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish. Reduce the volume of the solution by gentle heating to induce crystallization upon cooling. Alternatively, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Isolation and Drying: Collect the this compound crystals by filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Purification (Optional): For higher purity, the product can be recrystallized from an ethanol-water mixture.[1]

-

Drying: Dry the purified crystals in a drying oven at a temperature well below the decomposition point (e.g., 110-120 °C) or in a desiccator to a constant weight.[5]

Protocol 2: Demonstration of Oxidizing Properties via Thermal Decomposition

This protocol demonstrates the potent oxidizing nature of this compound by thermally decomposing it to produce oxygen gas. The evolved oxygen can be qualitatively detected.

Materials:

-

This compound (RbClO₃), finely powdered

-

Dry borosilicate test tube

-

Bunsen burner or heating mantle

-

Clamp and stand

-

Wooden splints

Procedure:

-

Setup: Place a small amount (approx. 0.5 g) of dry this compound into a clean, dry borosilicate test tube.

-

Securing the Apparatus: Clamp the test tube at an angle (approx. 45 degrees) to a stand. Ensure the setup is stable and located in a well-ventilated fume hood.

-

Heating: Gently heat the bottom of the test tube containing the this compound. The salt will first melt (melting point 342 °C) and then begin to decompose (decomposition temperature 480 °C), releasing oxygen gas.[2]

-

Detection of Oxygen: To confirm the presence of oxygen, light a wooden splint and then blow out the flame so that it is glowing.

-

Test: Carefully insert the glowing splint into the mouth of the test tube (do not touch the molten salt). The splint will relight or glow much more brightly in the presence of the concentrated oxygen being produced.

-

Cooling: Once the demonstration is complete, remove the heat source and allow the test tube and its contents (now primarily rubidium chloride) to cool completely before cleaning.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Thermal decomposition pathway of this compound.

Caption: Logical relationship of the Chlorate ion as an oxidizer.

References

Application Notes and Protocols for the Quantification of Rubidium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium chlorate (RbClO₃) is a chemical compound with applications in various research and industrial fields. Accurate and precise quantification of both the rubidium cation (Rb⁺) and the chlorate anion (ClO₃⁻) is crucial for quality control, stability studies, and formulation development. This document provides detailed application notes and experimental protocols for several analytical methods suitable for the quantification of this compound.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of rubidium and chlorate ions. The choice of method depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired level of accuracy and precision. This document covers the following methods:

-

For Chlorate (ClO₃⁻) Quantification:

-

Redox Titration (Permanganometry)

-

Spectrophotometry

-

Argentimetric Titration

-

-

For Rubidium (Rb⁺) Quantification:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

-

Flame Photometry

-

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the described analytical methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery |

| Redox Titration (Permanganometry) | Chlorate (ClO₃⁻) | ~10⁻⁴ M[1] | - | Dependent on titrant concentration | >99% |

| Spectrophotometry (Indigo Carmine) | Chlorate (ClO₃⁻) | 0.008 mg/L[2][3] | 0.10 mg/L[4] | 0.1 - 0.78 mg/L[2][4] | 98.5 ± 3.1%[4] |

| Argentimetric Titration | Chlorate (ClO₃⁻) | ~10⁻⁴ M[1] | - | Dependent on titrant concentration | >99% |

| ICP-MS | Rubidium (Rb⁺) | 0.039 µg/L[5] | - | 5 - 400 µg/L[5] | 85 - 108%[5] |

| Flame Photometry | Rubidium (Rb⁺) | Instrument dependent | - | Instrument dependent | High |

Experimental Protocols

Quantification of Chlorate (ClO₃⁻) by Redox Titration (Permanganometry)

This method involves the reduction of chlorate ions by excess ferrous sulfate, followed by back-titration of the unreacted ferrous ions with a standardized potassium permanganate solution.[6]

Materials:

-

This compound sample

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium permanganate (KMnO₄)

-

Manganous sulfate (MnSO₄) solution (10%)

-

Distilled water

Procedure:

-

Preparation of 0.1 N Potassium Permanganate Solution: Dissolve approximately 3.16 g of KMnO₄ in 1 liter of distilled water. Standardize this solution against a primary standard (e.g., sodium oxalate).

-

Preparation of Acidic Ferrous Sulfate Solution: Dissolve approximately 7.0 g of FeSO₄·7H₂O in 80 mL of freshly boiled and cooled distilled water. Carefully add 5 mL of concentrated H₂SO₄ and dilute to 100 mL with distilled water.[6] This solution should be prepared fresh.

-

Sample Preparation: Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in 10 mL of distilled water in a 250 mL conical flask.[6]

-

Reduction of Chlorate: Add a precisely measured excess volume (e.g., 35.0 mL) of the acidic ferrous sulfate solution to the sample solution.[6]

-

Heating: Gently boil the mixture for 10 minutes to ensure complete reduction of the chlorate.[6]

-

Cooling and Addition of Catalyst: Cool the solution to room temperature and add 10 mL of 10% manganous sulfate solution. The MnSO₄ prevents the interference from chloride ions that may be formed.[6]

-

Titration: Titrate the excess (unreacted) Fe²⁺ ions with the standardized 0.1 N KMnO₄ solution until a faint, persistent pink color is observed.[6]

-

Blank Titration: Perform a blank titration using the same volume of acidic ferrous sulfate solution and all other reagents, but without the this compound sample.[6]

-

Calculation: The amount of chlorate is calculated based on the difference in the volume of KMnO₄ used for the blank and the sample.

Workflow Diagram:

Quantification of Chlorate (ClO₃⁻) by Spectrophotometry

This method is based on the reaction of chlorate with a colored reagent, such as Indigo Carmine, in the presence of a catalyst, leading to a measurable change in absorbance.[2][3][4]

Materials:

-

This compound sample

-

Indigo Carmine solution

-

Iron(II) solution

-

Hydrochloric acid (HCl)

-

Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of potassium chlorate or sodium chlorate with known concentrations.

-

Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of distilled water to obtain a concentration within the linear range of the method.

-

Colorimetric Reaction:

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for Indigo Carmine (approximately 610 nm) using a spectrophotometer.[2][4]

-

Calibration and Calculation:

-

Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

-

Determine the concentration of chlorate in the sample solution from the calibration curve.

-

Workflow Diagram:

Quantification of Rubidium (Rb⁺) by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and specific method for the determination of elemental concentrations, making it ideal for the quantification of rubidium.

Materials:

-

This compound sample

-

Nitric acid (HNO₃), trace metal grade

-

High-purity deionized water

-

Rubidium standard solutions

-

Internal standard solution (e.g., Yttrium, Rhodium)[5]

-

ICP-MS instrument

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a known volume of dilute nitric acid (e.g., 2% HNO₃) to prevent precipitation and stabilize the ions.

-

Dilute the sample solution to a final concentration within the linear dynamic range of the ICP-MS instrument.

-

-

Instrument Setup and Calibration:

-

Optimize the ICP-MS instrument parameters (e.g., RF power, nebulizer gas flow rate) for rubidium analysis.[5]

-

Prepare a series of rubidium standard solutions of known concentrations and a blank solution (2% HNO₃).

-

Generate a calibration curve by analyzing the standard solutions.

-

-

Analysis:

-

Calculation:

-

The concentration of rubidium in the sample is determined by comparing its signal intensity to the calibration curve.

-

Workflow Diagram:

References

- 1. Determination of a mixture of chloride, hypochlorite, chlorite, chlorate and perchlorate ions by short-circuit amperometric titration [jstage.jst.go.jp]

- 2. Spectrophotometric method for the determination of chlorite and chlorate - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Spectrophotometric method for the determination of chlorite and chlorate - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Reversed flow injection spectrophotometric determination of chlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chlorates.exrockets.com [chlorates.exrockets.com]

- 7. An ICP-MS Expedition Through the Elements – Part 1 [thermofisher.com]

Application Notes and Protocols: Rubidium Chlorate in the Synthesis of Other Rubidium Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of rubidium chlorate as a precursor in the synthesis of other valuable rubidium compounds. The primary application highlighted is the synthesis of rubidium perchlorate and rubidium chloride through thermal decomposition. While rubidium compounds have various applications, the synthesis of high-purity rubidium salts is crucial for research in areas such as biomedical imaging and therapeutics. For instance, rubidium chloride has been investigated for its antidepressant properties, and radioactive isotopes like Rubidium-82 are utilized in positron emission tomography (PET) for myocardial perfusion imaging.[1][2]

Application Note: Synthesis of Rubidium Perchlorate and Rubidium Chloride

This compound (RbClO₃) serves as a key intermediate for the preparation of rubidium perchlorate (RbClO₄) and rubidium chloride (RbCl). The most direct method for this conversion is the thermal decomposition of solid this compound. This disproportionation reaction yields rubidium perchlorate, rubidium chloride, and oxygen gas.[3][4] The process requires careful temperature control to ensure the desired products are formed efficiently and safely.

The general chemical equation for this decomposition is:

2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g) [3]

This synthetic route is particularly useful for obtaining rubidium perchlorate, which can be more challenging to synthesize through other methods. The resulting mixture of rubidium perchlorate and rubidium chloride can be separated based on their differing solubilities in various solvents.

Key Reaction Parameters

The thermal decomposition of this compound is an endothermic process that requires heating to proceed. The reaction typically initiates at temperatures above 480°C.[4] It is crucial to control the heating rate to prevent an uncontrolled release of oxygen gas. The reaction should be carried out in a well-ventilated area or under an inert atmosphere, with appropriate safety precautions for handling strong oxidizing agents and high temperatures.

Experimental Protocols

Protocol: Thermal Decomposition of this compound

This protocol describes the laboratory-scale synthesis of rubidium perchlorate and rubidium chloride from this compound.

Materials:

-

This compound (RbClO₃), high purity

-

Quartz or porcelain crucible

-

Tube furnace with temperature controller

-

Gas outlet for oxygen

-

Collection vessel for the solid product

Procedure:

-

Place a known quantity of dry this compound into a quartz or porcelain crucible.

-

Position the crucible in the center of a tube furnace.

-

Ensure the furnace is connected to a gas outlet to safely vent the oxygen gas produced during the reaction.

-

Begin heating the furnace gradually. The decomposition of this compound is reported to occur at temperatures above 480°C.[4] A controlled heating rate of 5-10°C per minute is recommended.

-

Maintain the temperature for a sufficient duration to ensure complete decomposition. The reaction is complete when oxygen evolution ceases.

-

After the reaction is complete, turn off the furnace and allow it to cool down to room temperature under a slow stream of inert gas (e.g., argon or nitrogen) if desired, to prevent any potential side reactions with atmospheric components upon cooling.

-

Once cooled, carefully remove the crucible containing the solid mixture of rubidium perchlorate and rubidium chloride.

-

The separation of rubidium perchlorate and rubidium chloride can be achieved by fractional crystallization, exploiting the different solubilities of the two salts in water at various temperatures.

Safety Precautions:

-

This compound is a strong oxidizing agent. Avoid contact with organic materials, flammable substances, and reducing agents.

-

The thermal decomposition produces oxygen gas, which can increase the risk of fire. Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, heat-resistant gloves, and a lab coat.

-

All manipulations should be performed in a fume hood.

Data Presentation

The following table summarizes the key properties of the compounds involved in the thermal decomposition of this compound.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | RbClO₃ | 168.92 | 342 | Colorless crystals |

| Rubidium Perchlorate | RbClO₄ | 184.92 | 281 | Colorless crystals |

| Rubidium Chloride | RbCl | 120.92 | 718 | White crystals |

Data sourced from[1][3][5][6][7]

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway from this compound to rubidium perchlorate and rubidium chloride via thermal decomposition.

References

- 1. Rubidium chloride - Wikipedia [en.wikipedia.org]

- 2. Rubidium Chloride Rb-82 | ClRb | CID 71357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rubidium perchlorate - Wikipedia [en.wikipedia.org]

- 4. easychem.org [easychem.org]

- 5. This compound [chemister.ru]

- 6. This compound | ClO3Rb | CID 23674317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

handling and storage procedures for rubidium chlorate.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and storage of rubidium chlorate (RbClO₃). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.

Physical and Chemical Properties

This compound is a colorless, crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | RbClO₃ |

| Molar Mass | 168.919 g/mol |

| Melting Point | 342 °C |

| Decomposition Temperature | 480 °C[1] |

| Density | 3.190 g/cm³ |

Solubility Data

The solubility of this compound in water varies with temperature. This information is crucial for preparing solutions and for crystallization processes.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 2.138 |

| 19.8 | 5.36 |

| 25 | 7.2 |

| 99 | 62.80 |

Safety and Toxicology

While specific toxicity data for this compound is limited, data for the related compound, rubidium chloride, can be used as a general guideline.

| Compound | Test | Species | Route | Value |

| Rubidium Chloride | LD50 | Rat | Oral | 4,440 mg/kg[2][3] |

This compound is a strong oxidizing agent and can cause fire or explosion if it comes into contact with incompatible materials.[1] It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.

Incompatible Materials

This compound must be stored and handled separately from the following materials to prevent hazardous reactions.

| Class of Compound | Specific Examples |

| Strong Acids | Sulfuric acid, Nitric acid, Hydrochloric acid |

| Reducing Agents | Metal powders, Sulfur, Phosphorus, Carbon |

| Organic Materials | Alcohols, Oils, Grease, Solvents, Paper, Wood, Cloth |

| Combustible Materials | Flammable liquids, Finely divided organic materials |

| Ammonium Compounds | Ammonium salts |

| Finely Powdered Metals | Aluminum, Magnesium, Iron |

Experimental Protocols

Protocol for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

-

Personal Protective Equipment (PPE): Before handling, all personnel must wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles with side shields or a face shield

-

A lab coat

-

Closed-toe shoes

-

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Dispensing:

-

Use non-sparking tools for dispensing the powder.

-

Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

-

-

Solution Preparation:

-

When dissolving in water, add the this compound slowly to the water while stirring.

-

Be aware of the solubility limits at different temperatures to avoid precipitation.

-

-

Heating:

-

Avoid heating this compound with incompatible materials.

-

If heating is required, do so with caution and monitor the temperature closely to prevent decomposition.

-

-

Waste Disposal:

-

All this compound waste must be disposed of as hazardous waste according to institutional and local regulations.

-

Do not mix this compound waste with other chemical waste streams, especially those containing incompatible materials.

-

Protocol for Storage of this compound

Proper storage is crucial to prevent accidents and maintain the stability of the compound.

-

Container: Store this compound in its original, tightly sealed container.

-

Location:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from direct sunlight and sources of heat or ignition.

-

-

Segregation:

-

Store this compound separately from all incompatible materials as listed in the table above.

-

Do not store on wooden shelves.

-

-

Inventory: Maintain an accurate inventory of the amount of this compound in storage.

Emergency Procedures

Spills

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment:

-

For small spills, carefully sweep up the solid material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

-